molecular formula C13H26N2 B096808 1,3-BIS(2-PIPERIDYL)PROPANE CAS No. 16898-53-6

1,3-BIS(2-PIPERIDYL)PROPANE

Cat. No.: B096808
CAS No.: 16898-53-6
M. Wt: 210.36 g/mol
InChI Key: PBAFFSHKOMYWPA-UHFFFAOYSA-N
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Description

1,3-BIS(2-PIPERIDYL)PROPANE is a compound that features two piperidine rings attached to a propane backbone. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The presence of two piperidine rings in this compound makes it an interesting compound for various chemical and biological applications.

Preparation Methods

The synthesis of 1,3-BIS(2-PIPERIDYL)PROPANE typically involves the reaction of piperidine with a suitable propane derivative. One common method is the reductive amination of 1,3-dibromopropane with piperidine in the presence of a reducing agent such as sodium borohydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-BIS(2-PIPERIDYL)PROPANE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-BIS(2-PIPERIDYL)PROPANE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The piperidine rings can enhance binding affinity and selectivity for specific biological targets.

Comparison with Similar Compounds

1,3-BIS(2-PIPERIDYL)PROPANE can be compared to other piperidine-containing compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which can confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-piperidin-2-ylpropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h12-15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAFFSHKOMYWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647572
Record name 2,2'-(Propane-1,3-diyl)dipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16898-53-6
Record name 2,2'-(Propane-1,3-diyl)dipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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